molecular formula C8H18ClNO B6277857 3-cyclobutyl-2-methoxypropan-1-amine hydrochloride CAS No. 2763758-36-5

3-cyclobutyl-2-methoxypropan-1-amine hydrochloride

Cat. No.: B6277857
CAS No.: 2763758-36-5
M. Wt: 179.7
InChI Key:
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Description

3-Cyclobutyl-2-methoxypropan-1-amine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a cyclobutyl ring, a methoxy group, and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyl-2-methoxypropan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Amination: The amine group is introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-2-methoxypropan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclobutyl-2-methoxypropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules

Mechanism of Action

The mechanism of action of 3-cyclobutyl-2-methoxypropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclobutyl-2-methoxypropan-1-amine: The free base form of the compound without the hydrochloride salt.

    2-Methoxypropan-1-amine: A simpler analog lacking the cyclobutyl ring.

    Cyclobutylamine: A compound with a cyclobutyl ring and an amine group but without the methoxy group.

Uniqueness

3-Cyclobutyl-2-methoxypropan-1-amine hydrochloride is unique due to its combination of a cyclobutyl ring, methoxy group, and amine group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical reactions and potential therapeutic applications that are not possible with simpler analogs.

Properties

CAS No.

2763758-36-5

Molecular Formula

C8H18ClNO

Molecular Weight

179.7

Purity

95

Origin of Product

United States

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